molecular formula C7H5NO6 B1318013 2,4-Dihydroxy-5-nitrobenzoic acid CAS No. 13722-96-8

2,4-Dihydroxy-5-nitrobenzoic acid

Cat. No. B1318013
CAS RN: 13722-96-8
M. Wt: 199.12 g/mol
InChI Key: DVHFWKCHUQZGSF-UHFFFAOYSA-N
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Description

“2,4-Dihydroxy-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 13722-96-8 . It has a molecular weight of 199.12 and its IUPAC name is 2,4-dihydroxy-5-nitrobenzoic acid . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 2,4-Dihydroxy-5-nitrobenzoic acid can be achieved through the nitration of α-resorcylic acid . The reaction products are separated by selective crystallization from water and ethyl acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NO6/c9-5-2-6 (10)4 (8 (13)14)1-3 (5)7 (11)12/h1-2,9-10H, (H,11,12) .


Chemical Reactions Analysis

2-Hydroxy-5-nitrobenzoic acid has been found to inhibit the activity of wild type-bovine low M_r protein tyrosine phosphatase .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a density of 1.8±0.1 g/cm^3 . The boiling point is 474.0±30.0 °C at 760 mmHg .

Scientific Research Applications

1. Design, Synthesis, and Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid

  • Summary of Application: In this research, twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed, synthesized, and subjected to in vitro and in vivo bioactivity studies .
  • Methods of Application: The chemical structure of the obtained compounds was confirmed by spectral methods . Antimicrobial activity screening was performed against a panel of microorganisms for all synthesized hydrazide–hydrazones .
  • Results: The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, in vitro screening of antiproliferative activity was performed and also the acute toxicity of six hydrazide–hydrazones was assessed .

2. Synthesis of Entacapone

  • Summary of Application: 2,4-Dihydroxy-5-nitrobenzoic Acid is a useful synthetic intermediate in the synthesis of Entacapone , a peripherally selective inhibitor of catechol-O-methyltransferase (COMT) used as an antiparkinsonian .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-Dihydroxy-5-nitrobenzoic Acid as a synthetic intermediate .
  • Results: The result is the production of Entacapone, a drug used in the treatment of Parkinson’s disease .

3. Acidic Strength of Nitrobenzoic Acid

  • Summary of Application: The acidic strength of nitrobenzoic acids, including 2,4-Dihydroxy-5-nitrobenzoic acid, is a topic of interest in physical chemistry .
  • Methods of Application: The acidity of these compounds can be studied by measuring their pKa values and examining the factors that influence these values, such as the presence of electron-withdrawing nitro groups and the potential for intramolecular hydrogen bonding .
  • Results: The nitro group acts to stabilize the negative charge of the resulting nitrobenzoate by pulling the negative charge onto itself. In the case of 2-nitrobenzoic acid, it is much nearer and therefore able to more effectively ‘remove’ the negative charge from the carboxylate group .

4. Synthesis of 1-(2,4-dinitrophenyl)ethanone

  • Summary of Application: Although this application specifically involves 2,4-dinitrobenzoic acid, it’s worth noting that nitrobenzoic acids, including 2,4-Dihydroxy-5-nitrobenzoic acid, can be used in similar synthetic pathways .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-dinitrobenzoic acid in a condensation reaction with dimethyl malonate and a subsequent decarboxylation reaction .
  • Results: The result is the production of 1-(2,4-dinitrophenyl)ethanone .

5. Spectrophotometric Determination of Diazepam

  • Summary of Application: 2,4-Dinitrobenzoic acid, a compound similar to 2,4-Dihydroxy-5-nitrobenzoic acid, can be used in the spectrophotometric determination of diazepam in pure samples and in its pharmaceutical preparations .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-dinitrobenzoic acid in a spectrophotometric analysis .
  • Results: The result is the accurate determination of diazepam concentrations in various samples .

6. Synthesis of Other Nitrobenzoic Acid Derivatives

  • Summary of Application: 2,4-Dihydroxy-5-nitrobenzoic acid can potentially be used as a starting material for the synthesis of other nitrobenzoic acid derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source, but it would involve various organic reactions to modify the structure of the 2,4-Dihydroxy-5-nitrobenzoic acid .
  • Results: The result would be the production of various nitrobenzoic acid derivatives, which could have a wide range of potential applications .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

2,4-dihydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHFWKCHUQZGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929741
Record name 2,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-nitrobenzoic acid

CAS RN

13722-96-8
Record name Benzoic acid, 2,4-dihydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013722968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cold stirred solution of nitric acid (70%, 28 mL) and AcOH (30 mL), is added portionwise 2,4-dihydroxybenzoic acid (7.7 g, 49.9 mmol). The mixture is stirred at 0° C. for 15 min and then slowly warmed to room temperature. The reaction becomes very exothermic and is cooled again in an ice bath to keep the mixture at approximately room temperature. The mixture is stirred at room temperature for 18 h. The resulting precipitate is filtered, washed with water, air dried, then washed with DCM and dried under reduced pressure to afford 2,4-dihydroxy-5-nitrobenzoic acid as a solid: (M−H)−=198.1.
[Compound]
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28 mL
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7.7 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RL Letsinger, TJ Savereide - Journal of the American Chemical …, 1962 - ACS Publications
Partially protonated poly-(4-vinylpyridine) in an ethanol water solution serves as a particularly effective catalyst, relative to 4-picoline or to either non-protonated or highly protonated poly…
Number of citations: 136 pubs.acs.org
TJ Savereide - 1961 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 T his d isser ta tio n has been 6 2—871 m ic ro film ed ex a ctly as rece iv ed SA VER EID E, T h om as J erome , 1 9 32A STUDY …
Number of citations: 0 search.proquest.com
L Yuan, AR Sanford, W Feng, A Zhang… - The Journal of …, 2005 - ACS Publications
This article describes the synthetic procedures for the preparation of crescent (and helical) aromatic oligoamides developed in recent years in our laboratory. The large-scale …
Number of citations: 74 pubs.acs.org
AJ Birch, AH Jackson, PVR Shannon… - Journal of the Chemical …, 1975 - pubs.rsc.org
1,2,3,4-Tetrahydro-1-(4-hydroxy-3-methoxybenzyl)-7-methoxy-N-methylisoquinolin-8-ol was oxidatively coupled with potassium ferricyanide to give a mixture of diastereoisomeric …
Number of citations: 15 pubs.rsc.org
AR Sanford, K Yamato, X Yang, L Yuan… - European journal of …, 2004 - Wiley Online Library
Molecules and assemblies of molecules with well‐defined secondary structures have been designed and characterized by controlling noncovalent interactions. By specifying …
Number of citations: 149 febs.onlinelibrary.wiley.com
AR Sanford - 2006 - search.proquest.com
The basic chemistry and properties of our oligoaramide foldamers being established by previous members of this group, notably Dr. Huaqiang Zeng, made it possible for further …
Number of citations: 0 search.proquest.com
AR Sanford, K Yamato, X Yang… - European Journal …, 2004 - search.ebscohost.com
Molecules and assemblies of molecules with well-defined secondary structures have been designed and characterized by controlling noncovalent interactions. By specifying …
Number of citations: 0 search.ebscohost.com
AL Brown - 2006 - search.proquest.com
Recently, the number of bacterial strains that have acquired resistance to antibiotics through either genetic mutations or genetic exchange has risen at an alarming rate. As a result, …
Number of citations: 0 search.proquest.com
EN Christensen - 1967 - search.proquest.com
This thesis reports the results of Studies on two groups of naturally occurring xanthone pigments. The first, which involved isolation, structure determination, and synthesis, has led to the …
Number of citations: 2 search.proquest.com

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